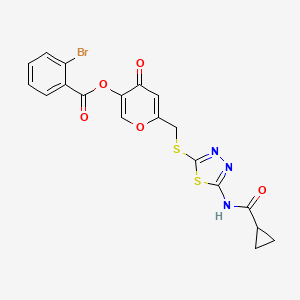

![molecular formula C15H8F6N4O2 B2499476 N-{2-[3,5-双(三氟甲基)-1H-吡唑-1-基]-3-吡啶基}-2-呋酰胺 CAS No. 955975-38-9](/img/structure/B2499476.png)

N-{2-[3,5-双(三氟甲基)-1H-吡唑-1-基]-3-吡啶基}-2-呋酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

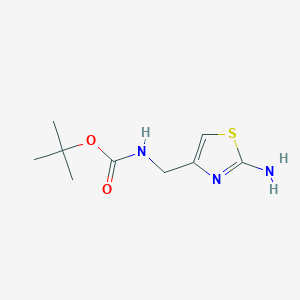

The compound N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide is a derivative of the N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide class. These compounds have been synthesized and characterized for their potential use in various applications, including antifungal activities and imaging in cancer research. The specific compound , however, is not directly mentioned in the provided papers, but its structural relatives are discussed .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic aromatic acids and amines. For instance, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in a 9-step process with a 1% overall chemical yield . Although the synthesis of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide is not explicitly detailed, similar synthetic routes could be inferred, involving the construction of the pyrazole ring, introduction of the trifluoromethyl groups, and subsequent amide formation.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a pyrazole ring substituted with trifluoromethyl groups and a pyridine ring, which is further linked to an amide group. The presence of multiple electronegative fluorine atoms likely influences the electronic distribution and the overall molecular geometry, which can be crucial for the biological activity of these compounds. Spectral data such as 1H-NMR, 13C-NMR, IR, and MS, along with elemental analysis, are typically used to confirm the structure of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include amide bond formation, halogenation to introduce fluorine atoms, and various other steps to build the complex molecular architecture. The reactivity of the amide group and the influence of the trifluoromethyl groups on the reactivity patterns of the pyrazole and pyridine rings are important considerations. The desmethylation reaction mentioned in the synthesis of a related compound suggests that the methoxy group can be a versatile functional group for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The trifluoromethyl groups are highly electronegative, which can affect the compound's lipophilicity and potentially its ability to cross biological membranes. The antifungal activity of some derivatives indicates that these compounds can interact with biological targets, which is a significant aspect of their chemical properties. The specific activities of these compounds against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica have been evaluated, with some derivatives showing more than 50% inhibition activities .

科学研究应用

化学合成和配体开发

N-{2-[3,5-双三氟甲基-1H-吡唑-1-基]-3-吡啶基}-2-呋喃酰胺及其衍生物在化学合成和配体开发中发挥着重要作用。研究表明,具有类似结构框架的化合物是合成各种杂环化合物的关键中间体,包括三唑、噁二唑和噻二唑,在材料科学和制药领域有各种应用(El-Essawy & Rady, 2011)。这些结构框架还用于构建单金属和多金属衍生物,对于开发具有特定磁性、电子或光学性质的新材料至关重要(Claramunt et al., 2003)。

催化

与N-{2-[3,5-双三氟甲基-1H-吡唑-1-基]-3-吡啶基}-2-呋喃酰胺相关的化合物已被用作催化系统中的配体。例如,含有类似配体的钌配合物已被合成并应用于酮的转移氢化反应,展示出高周转数和最终TOFs,表明它们作为催化剂的效率(Du et al., 2014)。

材料科学

在材料科学领域,具有相关结构基元的化合物据报道显示出有趣的行为,例如晶体结构中的位置失序,这对于理解和开发具有特定结构性质的新材料至关重要(Guzei et al., 2008)。此外,这些化合物在开发用于OLED的电致发光材料方面发挥了重要作用,突显了它们在推动显示技术方面的作用(Su et al., 2021)。

超分子化学

在超分子化学中,类似化合物已被探索其在多核团簇的预编程自组装中的潜力。这些研究为开发具有复杂结构和功能的分子系统奠定了基础,这在分子电子学、光子学和药物传递等领域可能至关重要(Shiga et al., 2018)。

作用机制

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that similar compounds can activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding . This ability is a key feature of (thio)urea-based catalysts .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The compound’s molecular weight is 30560 , which could potentially influence its bioavailability.

Result of Action

Similar compounds have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

安全和危害

未来方向

属性

IUPAC Name |

N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6N4O2/c16-14(17,18)10-7-11(15(19,20)21)25(24-10)12-8(3-1-5-22-12)23-13(26)9-4-2-6-27-9/h1-7H,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZJKWUHOTVUIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

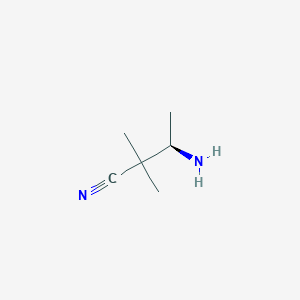

![3,5-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2499393.png)

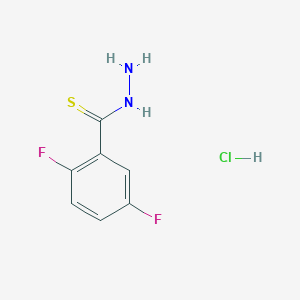

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2499395.png)

![1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

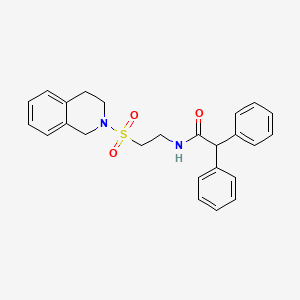

![3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2499399.png)

![5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2499400.png)

![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2499410.png)

![3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)